Cas no 1033702-58-7 (Licofelone Acyl-β-D-glucuronide)

Licofelone Acyl-β-D-glucuronide 化学的及び物理的性質
名前と識別子
-
- Licofelone Acyl-β-D-glucuronide
- (2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Licofelone M1 Metabolite
- Licofelone Acyl--D-glucuronide
- 1-[6-(4-Chlorophenyl)-2,3-dihydro-2,2-diMethyl-7-phenyl-1H-pyrrolizine-5-acetate] β-D-Glucopyranuronic Acid
- beta-D-Glucopyranuronic acid 1-[6-(4-chlorophenyl)-2,3-dihydro-2,2-dimethyl-7-phenyl-1H-pyrrolizine-5-acetate]
- Licofelone Acyl-?-D-glucuronide
- .BETA.-D-GLUCOPYRANURONIC ACID, 1-(6-(4-CHLOROPHENYL)-2,3-DIHYDRO-2,2-DIMETHYL-7-PHENYL-1H-PYRROLIZINE-5-ACETATE)
- beta-D-Glucopyranuronic acid, 1-(6-(4-chlorophenyl)-2,3-dihydro-2,2-dimethyl-7-phenyl-1H-pyrrolizine-5-acetate)
- Licofelone Acyl-
- 1033702-58-7
- Licofelone metabolite M1
- DTXSID00857930
- MJP7D4B979
- 1-O-{[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetyl}-beta-D-glucopyranuronic acid
- A-D-glucuronide
- UNII-MJP7D4B979
- LICOFELONE ACYL-BETA-D-GLUCURONIDE
-
- インチ: InChI=1S/C29H30ClNO8/c1-29(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(30)11-9-16)18(31(19)14-29)12-20(32)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h3-11,23-26,28,33-35H,12-14H2,1-2H3,(H,36,37)/t23-,24-,25+,26-,28+/m0/s1
- InChIKey: WHKFJCYVPLCOGR-NLMMERCGSA-N
- SMILES: CC1(CC2=C(C(=C(N2C1)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C
計算された属性
- 精确分子量: 555.16600
- 同位素质量: 555.1659946g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 8
- 重原子数量: 39
- 回転可能化学結合数: 7
- 複雑さ: 889
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138Ų
- XLogP3: 3.7
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (2.2E-4 g/L) (25 ºC),
- PSA: 138.45000
- LogP: 3.03570
Licofelone Acyl-β-D-glucuronide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | L397740-5mg |
Licofelone Acyl-β-D-glucuronide |
1033702-58-7 | 5mg |
$4788.00 | 2023-05-18 |
Licofelone Acyl-β-D-glucuronide 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
Licofelone Acyl-β-D-glucuronideに関する追加情報
Introduction to Licofelone Acyl-β-D-glucuronide (CAS No. 1033702-58-7)
Licofelone Acyl-β-D-glucuronide, a derivative of the well-known compound Licofelone, represents a significant advancement in the field of pharmaceutical chemistry and medicine. With a CAS number of CAS No. 1033702-58-7, this compound has garnered considerable attention due to its potential therapeutic applications and unique chemical properties. This introduction aims to provide a comprehensive overview of Licofelone Acyl-β-D-glucuronide, highlighting its chemical structure, pharmacological effects, and the latest research findings that underscore its significance in modern medicine.
The chemical structure of Licofelone Acyl-β-D-glucuronide is characterized by the presence of an acyl group linked to a β-D-glucuronide moiety. This modification enhances the solubility and bioavailability of the compound, making it a promising candidate for oral administration. The glucuronide conjugation is a common pharmacokinetic strategy used to improve drug absorption and reduce toxicity, thereby optimizing therapeutic outcomes.
In terms of pharmacological effects, Licofelone Acyl-β-D-glucuronide exhibits anti-inflammatory, analgesic, and antiplatelet properties. These activities are attributed to its ability to inhibit the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain. Additionally, the compound has been shown to modulate platelet aggregation, making it a potential therapeutic agent for cardiovascular disorders.
Recent studies have focused on the mechanisms through which Licofelone Acyl-β-D-glucuronide exerts its pharmacological effects. Research indicates that the compound interacts with multiple targets within inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By inhibiting these enzymes, Licofelone Acyl-β-D-glucuronide effectively reduces the synthesis of pro-inflammatory mediators.
One of the most compelling aspects of Licofelone Acyl-β-D-glucuronide is its potential in treating chronic pain conditions. Chronic pain affects millions of people worldwide, and conventional treatments often come with significant side effects. Licofelone Acyl-β-D-glucuronide offers a novel approach by targeting multiple pathways involved in pain perception and inflammation. Clinical trials have demonstrated its efficacy in reducing pain intensity and improving functional outcomes in patients with osteoarthritis and other chronic pain syndromes.
The pharmacokinetic profile of Licofelone Acyl-β-D-glucuronide is another area of interest. Due to the glucuronide conjugation, the compound exhibits prolonged half-life and improved systemic availability. This makes it a suitable candidate for once-daily dosing regimens, enhancing patient compliance and convenience. Furthermore, studies have shown that the compound undergoes extensive metabolism in the liver, with active metabolites contributing to its therapeutic effects.
Advanced analytical techniques have been employed to characterize Licofelone Acyl-β-D-glucuronide at both molecular and cellular levels. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been particularly useful in determining its purity, stability, and metabolic pathways. These techniques have provided valuable insights into how the compound interacts with biological systems and how it is processed within the body.
The development of Licofelone Acyl-β-D-glucuronide aligns with current trends in pharmaceutical innovation, where targeted therapies and personalized medicine are gaining prominence. By modulating specific inflammatory pathways, this compound offers a tailored approach to treating chronic conditions without compromising overall health. Future research aims to explore its potential in combination therapies, where it could be used alongside other agents to enhance therapeutic outcomes.
Regulatory considerations play a crucial role in the approval and commercialization of new pharmaceuticals like Licofelone Acyl-β-D-glucuronide. Regulatory agencies require rigorous testing to ensure safety and efficacy before granting market approval. The compound has undergone preclinical studies as well as Phase II clinical trials, demonstrating promising results that warrant further investigation.
The economic impact of developing novel therapeutics like Licofelone Acyl-β-D-glucuronide cannot be overstated. Chronic diseases impose significant financial burdens on healthcare systems worldwide, making effective treatments essential for improving quality of life and reducing healthcare costs. The potential of this compound to address unmet medical needs positions it as a valuable asset in the pharmaceutical landscape.
In conclusion, Licofelone Acyl-β-D-glucuronide represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications. Its unique chemical structure, favorable pharmacokinetic profile, and demonstrated efficacy make it a promising candidate for treating chronic pain and inflammatory conditions. As research continues to uncover new insights into its mechanisms of action, this compound is poised to make a meaningful impact on patient care and medical practice.
1033702-58-7 (Licofelone Acyl-β-D-glucuronide) Related Products
- 2680726-29-6(benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate)
- 1218510-06-5(Methyl 2-cyclohexyl-2-(methylamino)acetate)
- 5569-41-5([1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro-)
- 57118-65-7(2-propyl-1H-Imidazole-5-ethanamine)
- 343-53-3(1-bromo-3-fluoro-naphthalene)
- 2374145-13-6(4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol)
- 1956379-92-2(2,4-Dichloro-3-(2-chloro-3,4,5-trimethoxyphenethyl)-6-methoxyphenol)
- 2126161-35-9(6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride)
- 864940-39-6(methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate)
- 2228779-53-9(tert-butyl N-4-(5-amino-1,2-oxazol-3-yl)-3-methoxyphenylcarbamate)




